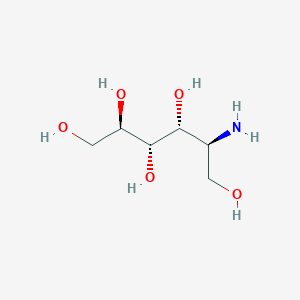
2-Amino-2-deoxy-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-deoxy-D-glucitol (ADG) is a sugar alcohol that has been widely studied for its potential therapeutic applications in diabetes and other metabolic disorders. ADG is a natural compound found in some foods such as mushrooms, but it can also be synthesized in the laboratory. In
Wirkmechanismus
The mechanism of action of 2-Amino-2-deoxy-D-glucitol is not fully understood, but it is thought to involve several pathways. 2-Amino-2-deoxy-D-glucitol has been shown to activate the insulin signaling pathway, leading to increased glucose uptake and utilization in cells. It also inhibits the activity of the sodium-glucose cotransporter 1 (SGLT1) in the small intestine, reducing the absorption of dietary sugars. Additionally, 2-Amino-2-deoxy-D-glucitol has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism.
Biochemische Und Physiologische Effekte
2-Amino-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to improve glucose uptake and utilization in cells, reduce postprandial hyperglycemia, and enhance insulin sensitivity. 2-Amino-2-deoxy-D-glucitol has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Moreover, 2-Amino-2-deoxy-D-glucitol has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-2-deoxy-D-glucitol has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in the laboratory and is readily available for research purposes. However, there are also limitations to using 2-Amino-2-deoxy-D-glucitol in lab experiments. For example, its mechanism of action is not fully understood, and its potential therapeutic effects have not been fully explored. Moreover, the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment have not been established.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-2-deoxy-D-glucitol. One area of interest is its potential therapeutic applications in diabetes and other metabolic disorders. Further studies are needed to explore the optimal dosage and duration of 2-Amino-2-deoxy-D-glucitol treatment, as well as its long-term safety and efficacy. Another area of interest is the mechanism of action of 2-Amino-2-deoxy-D-glucitol, which is still not fully understood. Additional studies are needed to elucidate the pathways involved in 2-Amino-2-deoxy-D-glucitol's insulin-like effects and its inhibition of SGLT1. Moreover, further research is needed to explore the potential anti-inflammatory and antioxidant properties of 2-Amino-2-deoxy-D-glucitol and their contribution to its therapeutic effects.
Synthesemethoden
2-Amino-2-deoxy-D-glucitol can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glucose with ammonia and hydrogen gas under high pressure and temperature. Enzymatic synthesis involves the use of enzymes such as glucosamine synthase or N-acetylglucosamine-2-epimerase to convert glucose into 2-Amino-2-deoxy-D-glucitol. Both methods have been used to produce 2-Amino-2-deoxy-D-glucitol in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-deoxy-D-glucitol has been studied for its potential therapeutic applications in diabetes and other metabolic disorders. It has been shown to have insulin-like effects in vitro and in vivo, improving glucose uptake and utilization in cells. 2-Amino-2-deoxy-D-glucitol has also been found to inhibit the absorption of dietary sugars in the small intestine, reducing postprandial hyperglycemia. Moreover, 2-Amino-2-deoxy-D-glucitol has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Eigenschaften
CAS-Nummer |
14307-03-0 |
|---|---|
Produktname |
2-Amino-2-deoxy-D-glucitol |
Molekularformel |
C6H15NO5 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-5-aminohexane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1 |
InChI-Schlüssel |
FQORWEQXRQVPBZ-SLPGGIOYSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O |
SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)N)O |
Synonyme |
2-amino-2-deoxy-D-glucitol 2-amino-2-deoxyglucitol glucosaminitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




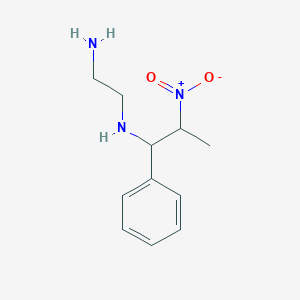
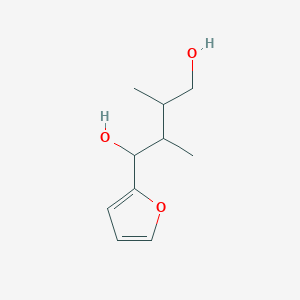
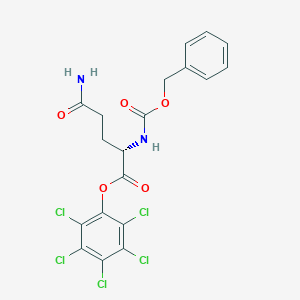
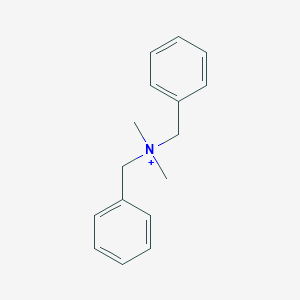
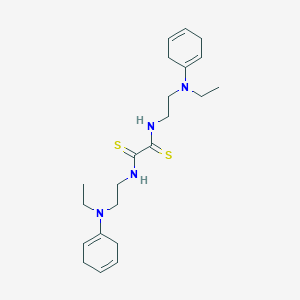
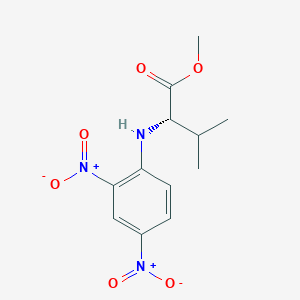

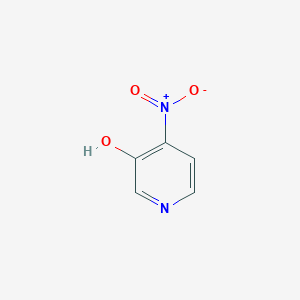
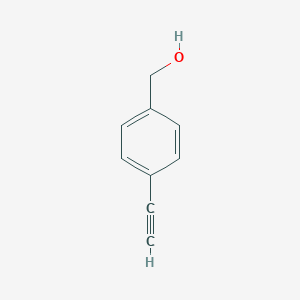
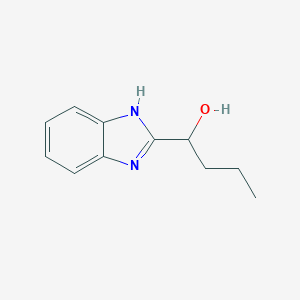
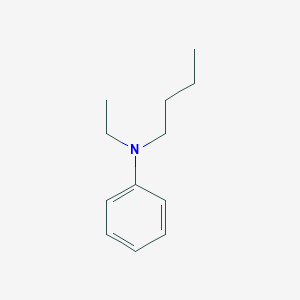
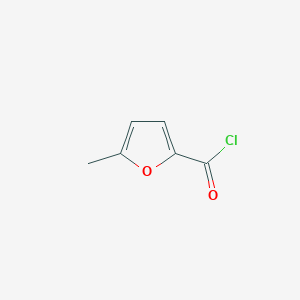
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)